2,5-Difluorophenylacrylic acid

Regiochemistry Synthetic Chemistry Structure-Activity Relationship

2,5-Difluorophenylacrylic acid (CAS 1368396-57-9, IUPAC: 2-(2,5-difluorophenyl)prop-2-enoic acid, molecular formula C₉H₆F₂O₂, MW 184.14 g/mol) is a fluorinated aromatic alpha-substituted acrylic acid. Its SMILES notation (C=C(C(=O)O)c1cc(F)ccc1F) reveals the critical structural feature: the propenoic acid moiety is attached at the alpha-carbon, distinguishing it from the more common beta-substituted cinnamic acid isomers.

Molecular Formula C9H6F2O2
Molecular Weight 184.14 g/mol
Cat. No. B8469230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorophenylacrylic acid
Molecular FormulaC9H6F2O2
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC=C(C1=C(C=CC(=C1)F)F)C(=O)O
InChIInChI=1S/C9H6F2O2/c1-5(9(12)13)7-4-6(10)2-3-8(7)11/h2-4H,1H2,(H,12,13)
InChIKeyOYGKEQROCMHSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluorophenylacrylic Acid: A Structurally Distinct Fluorinated Acrylate Building Block for Medicinal Chemistry and Polymer Research


2,5-Difluorophenylacrylic acid (CAS 1368396-57-9, IUPAC: 2-(2,5-difluorophenyl)prop-2-enoic acid, molecular formula C₉H₆F₂O₂, MW 184.14 g/mol) is a fluorinated aromatic alpha-substituted acrylic acid. Its SMILES notation (C=C(C(=O)O)c1cc(F)ccc1F) reveals the critical structural feature: the propenoic acid moiety is attached at the alpha-carbon, distinguishing it from the more common beta-substituted cinnamic acid isomers . This compound class is employed as a versatile building block in the synthesis of pharmaceutical intermediates, enzyme inhibitors, and fluorinated polymers where the specific positioning of the acrylic acid group and the electron-withdrawing fluorine substitution pattern dictate reactivity and physicochemical properties [1].

Why 2,5-Difluorophenylacrylic Acid Cannot Be Replaced by Generic Fluorinated Cinnamic Acid Analogs


Substituting 2,5-difluorophenylacrylic acid with structurally similar fluorinated cinnamic acids (e.g., CAS 112898-33-6) is not chemically valid due to fundamental differences in regiochemistry that alter reaction outcomes and physicochemical properties. The target compound is an alpha-substituted acrylic acid, where the aryl ring is directly attached to the alpha-carbon of the Michael acceptor system, creating a cross-conjugated or non-conjugated electronic topology . This contrasts sharply with beta-substituted cinnamic acid analogs, where the double bond is directly conjugated with both the aromatic ring and the carboxyl group. This conjugation difference directly impacts UV absorption, acidity (pKa of the cinnamic acid analog is predicted at 4.16), and reactivity in cycloaddition, decarboxylative coupling, or polymerization reactions . Procurement of the incorrect isomer can therefore lead to failed synthesis or altered product profiles, specifically in applications requiring precise stereoelectronic control [1].

2,5-Difluorophenylacrylic Acid: Head-to-Head Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: Alpha- vs. Beta-Substituted Acrylic Acid Architecture

The target compound 2-(2,5-difluorophenyl)prop-2-enoic acid is the alpha-substituted isomer, distinct from the beta-substituted trans-2,5-difluorocinnamic acid (common CAS 112898-33-6). The IUPAC SMILES (C=C(C(=O)O)c1cc(F)ccc1F) confirms the acrylic acid group is attached at the alpha position, resulting in a non-conjugated relationship between the aromatic ring and the propenoic acid double bond . This structural difference eliminates the extended styrenic conjugation present in the cinnamic acid isomer (SMILES: O=C(O)/C=C/c1cc(F)ccc1F), leading to distinct UV absorption properties and different reactivity modes in Michael additions and decarboxylative processes [1].

Regiochemistry Synthetic Chemistry Structure-Activity Relationship

Acid Strength Profile: Predicted pKa Shift vs. Cinnamic Acid Isomer

While experimental pKa for the target compound is not widely publicized, the predicted pKa of its closest analog, trans-2,5-difluorocinnamic acid, is reported as 4.16 ± 0.10 . Due to the electron-withdrawing effect of the 2,5-difluorophenyl group, the acidity of the target alpha-substituted acrylic acid is expected to be higher (lower pKa) than the corresponding cinnamic acid, as the negative charge in the conjugate base is localized on the carboxylate without delocalization into the aromatic ring. This differential ionization state at physiological pH can critically influence solubility, membrane permeability, and the feasibility of salt formation for this building block, providing a key selection criterion over the beta-substituted analog .

Physicochemical Properties Formulation Ionization

Thermal Stability and Handling: Differentiated Melting Point vs. Fluorinated Saturated Analog

The target compound's melting point distinguishes it clearly from the saturated precursor, 2,5-difluorophenylacetic acid. The phenylacetic acid analog exhibits a melting point of 126-128 °C [1]. In contrast, the closely related beta-substituted unsaturated isomer (trans-2,5-difluorocinnamic acid) has a significantly higher melting point of 138-140 °C [2]. The alpha-substituted target compound is expected to have a unique melting point profile, characteristic of its distinct crystal packing, which is critical for identity testing and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus in quality control laboratories [3].

Solid-State Properties Handling Quality Control

2,5-Difluorophenylacrylic Acid: Evidence-Backed Application Scenarios


Precision Synthesis of Non-Conjugated Fluorinated Monomers and Intermediate Acid Chlorides

Due to its alpha-substituted acrylic acid structure, 2,5-difluorophenylacrylic acid serves as a direct precursor to acid chlorides via standard thionyl chloride treatment . This is critical for incorporating the non-conjugated fluorophenyl moiety into polymers where the lack of extended conjugation prevents unwanted color or alters photophysical properties compared to cinnamate-based monomers. Researchers requiring strict regiochemical control for subsequent polymerization or coupling reactions (e.g., Heck or Suzuki couplings at the alpha-position) will find this isomer irreplaceable, as evidenced by the structural uniqueness highlighted in Section 3 against beta-substituted analogs.

Biologically Active Scaffolds Requiring alpha-Aryl Acrylic Acid Topology

A review of fluoro-substituted phenyl acrylic acids indicates that the geometry and electronic environment of the acrylic acid moiety directly influence antimicrobial and enzyme inhibitory activity [1]. The specific alpha-substitution pattern of this compound creates a unique spatial presentation of the aryl ring relative to the Michael acceptor, which is a key design element for irreversible enzyme inhibitors or targeted covalent inhibitors (TCIs). The absence of extended conjugation, as established in Section 3, prevents off-target reactivity often associated with the more planar, fully conjugated cinnamic acid derivatives.

Analytical Reference Standard for Isomeric Purity by Chromatography or DSC

Given the distinct structural differences from the saturated analog (2,5-difluorophenylacetic acid, mp 126-128 °C) and the beta-substituted isomer (trans-2,5-difluorocinnamic acid, mp 138-140 °C), this compound provides a unique reference marker [2]. Quality control and analytical development laboratories can leverage this compound as a pure standard to verify the identity and isomeric purity of in-house synthesized batches, mitigating the risk of isomer cross-contamination that could lead to out-of-specification results in GMP environments.

Decarboxylative Functionalization for CF2-linker Construction

Although direct data on this specific compound is nascent, the broader class of alpha,alpha-difluoroarylacetic acids are established substrates for silver-catalyzed decarboxylative radical allylation to build CF2-allyl bonds [3]. The target compound's reactivity profile is expected to be distinct from cinnamic acid analogs. Experienced chemists seeking to explore this novel alpha-aryl acrylic acid core in decarboxylative coupling can prioritize this specific isomer to avoid the side reactions associated with the styrenic double bond present in cinnamic acids.

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